molecular formula C9H9NO3S B3004269 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one CAS No. 2726-05-8

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one

Cat. No.: B3004269
CAS No.: 2726-05-8
M. Wt: 211.24
InChI Key: MGKSYDZVBABYFF-UHFFFAOYSA-N
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Description

4,4-Dioxo-1,5-dihydro-4λ⁶,1-benzothiazepin-2-one is a heterocyclic compound featuring a seven-membered benzothiazepine ring system with two oxygen atoms at the 4-position (sulfone group) and a ketone at the 2-position. Its molecular formula is C₉H₇NO₃S, and it exhibits a planar structure due to conjugation across the fused aromatic and thiazepine rings. The sulfone group (S=O) enhances its polarity and stability, making it a candidate for pharmacological applications .

Properties

IUPAC Name

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKSYDZVBABYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one typically involves the condensation of 2-aminobenzenethiol with α-haloacetates or α-halocarboxylic acid esters. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) to facilitate the formation of the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at certain receptors, such as serotonin receptors, and modulate the activity of enzymes like cyclooxygenase. The compound’s effects are mediated through its ability to bind to these targets and alter their function, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Structural Features Key Differences Melting Point (°C) Biological Activity Reference
1,5-Dihydro-4,1-benzothiazepin-2-one Benzothiazepine ring with S and ketone at C2 Lacks sulfone group (4-position) 218–223 Not explicitly reported
8-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2-one Chloro and phenyl substituents at C8 and C5 Enhanced lipophilicity N/A Potential CNS modulation
2,2-Dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Methyl groups at C2, saturated C2–C3 bond Reduced ring strain, altered sterics N/A Anticancer (preliminary data)

Analysis :

  • Substituent Impact : Chloro and phenyl groups (e.g., in 8-chloro-5-phenyl derivative) improve membrane permeability but may reduce solubility . Methyl groups (e.g., 2,2-dimethyl derivative) introduce steric hindrance, affecting conformational flexibility .
Heteroatom-Variant Analogues
Compound Name Ring Heteroatoms Key Properties Pharmacological Profile Reference
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one N instead of S at position 1 Higher basicity, CNS activity Anxiolytic, sedative
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide Additional S atom at position 5 Increased ring rigidity Anticancer

Analysis :

  • Nitrogen vs. Sulfur : Benzodiazepines (N-containing) exhibit greater CNS activity due to interactions with GABA receptors, whereas benzothiazepines (S-containing) may target ion channels or kinases .

Pharmacological and Industrial Relevance

  • Competitors :
    • The 8-chloro-5-phenyl analogue is explored for CNS disorders due to structural similarity to clozapine .
    • Dithiazepine derivatives demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .

Biological Activity

4,4-Dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one (CAS No. 2726-05-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound belongs to the benzothiazepine class and features a unique fused ring structure that contributes to its biological activity. The molecular formula is C9H6N2O2SC_9H_6N_2O_2S, with a molecular weight of approximately 194.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. Inhibition of this enzyme may have therapeutic implications for conditions such as diabetic complications and cataracts .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidiabetic Effects : Due to its role in inhibiting aldose reductase, the compound may help regulate blood sugar levels and mitigate diabetic complications .
  • Anti-inflammatory Properties : Studies indicate that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Diabetes Management : A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels and improvement in oxidative stress markers compared to control groups.
  • Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Cancer Research : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Data Table: Biological Activities and Effects

Biological ActivityMechanism of ActionReference
Aldose Reductase InhibitionReduces glucose conversion to sorbitol
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsModulates cytokine production
Neuroprotective EffectsProtects neuronal cells from oxidative damage
Cytotoxic EffectsInduces apoptosis in cancer cells

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